Dithiophosphate

Description

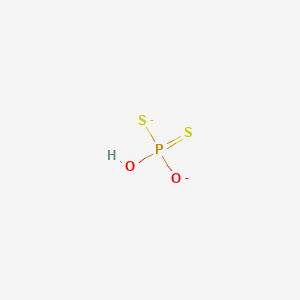

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

HO2PS2-2 |

|---|---|

Molecular Weight |

128.12 g/mol |

IUPAC Name |

hydroxy-oxido-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)/p-2 |

InChI Key |

NAGJZTKCGNOGPW-UHFFFAOYSA-L |

Canonical SMILES |

OP(=S)([O-])[S-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dithiophosphates: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dithiophosphates, a class of organophosphorus compounds with significant industrial and emerging pharmaceutical applications. This document details their core structure, key chemical properties, synthesis protocols, and mechanisms of action, with a focus on providing quantitative data and detailed experimental procedures.

Core Structure and Physicochemical Properties

Dithiophosphates are characterized by a central phosphorus atom bonded to two sulfur atoms and two oxygen atoms, with the oxygen atoms further connected to organic substituents. The general structure is represented by (RO)₂P(S)SH, where 'R' is an alkyl or aryl group. These compounds are typically acidic and are often used as their corresponding metal salts, most notably zinc dialkyldithiophosphates (ZDDPs).

The nature of the 'R' group significantly influences the physicochemical properties of the dithiophosphate, such as its solubility, thermal stability, and hydrolytic stability.

Table 1: Physicochemical Properties of a Representative this compound: O,O-Diethyl (B143393) Dithiophosphoric Acid

| Property | Value |

| Molecular Formula | C₄H₁₁O₂PS₂ |

| Molecular Weight | 186.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 60 °C @ 1 mmHg |

| Density | 1.11 g/mL at 25 °C |

| Refractive Index | n20/D 1.512 |

| pKa (Predicted) | -0.10 ± 0.34 |

Chemical Properties

Acidity

Solubility

The solubility of dithiophosphates is highly dependent on the nature of the alkyl groups and whether they are in their acidic or salt form. The free acids are generally soluble in organic solvents.[2] Zinc dialkyldithiophosphates (ZDDPs) are soluble in nonpolar solvents and mineral and synthetic oils, a property crucial for their use as lubricant additives.[3][4] They are generally insoluble in water.[5]

Table 2: Solubility of this compound Compounds

| Compound | Solvent | Solubility |

| O,O-Diethyl dithiophosphoric acid | Water | 330 g/L at 25 °C |

| Zinc Dialkyldithiophosphates (general) | Water | Insoluble |

| Zinc Dialkyldithiophosphates (general) | Nonpolar organic solvents/oils | Soluble[3][4] |

| Zinc O,O-diisooctyl this compound | Hydrocarbon solvents | Soluble[6] |

Stability and Hydrolysis

Dithiophosphates can undergo hydrolysis, and the rate of this reaction is highly dependent on the structure of the alkyl groups.[7] Studies have shown that dithiophosphates synthesized from tertiary alcohols hydrolyze faster than those from primary or secondary alcohols.[3] The hydrolysis of dithiophosphates follows pseudo-first-order reaction kinetics.[3][8] The process involves the release of hydrogen sulfide (B99878), and the stability of these compounds is a key factor in their application, for example, in the controlled release of H₂S for agricultural purposes.[3][8]

Synthesis and Experimental Protocols

The most common method for synthesizing dialkyl dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₂S₅) with an appropriate alcohol (ROH).[9] The resulting dithiophosphoric acid can then be neutralized with a metal oxide, such as zinc oxide, to produce the corresponding metal this compound salt.[2]

Experimental Protocol: Synthesis of O,O-Diethyl Dithiophosphoric Acid

This protocol describes the synthesis of O,O-diethyl dithiophosphoric acid from phosphorus pentasulfide and ethanol (B145695).[9]

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

Absolute Ethanol (C₂H₅OH)

-

Inert solvent (e.g., Toluene) is optional

-

Reaction flask with a reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

A reaction flask is charged with phosphorus pentasulfide (1 molar equivalent) under an inert atmosphere.

-

Absolute ethanol (4 molar equivalents) is added slowly to the stirred suspension of P₂S₅. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, the mixture is gently heated to around 50-65°C and stirred for 30-45 minutes.[1]

-

The reaction progress can be monitored by the cessation of hydrogen sulfide (H₂S) evolution.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it can be removed under reduced pressure. The crude O,O-diethyl dithiophosphoric acid is then purified, typically by distillation under reduced pressure.

Applications and Mechanism of Action

Dithiophosphates have a wide range of applications, most notably as:

-

Lubricant Additives: Zinc dialkyldithiophosphates (ZDDPs) are extensively used as anti-wear and antioxidant additives in engine oils.[3][4]

-

Flotation Agents: They are used in the mining industry as collectors for the flotation of sulfide minerals.

-

Pesticide Intermediates: Certain dithiophosphates serve as precursors in the synthesis of organophosphorus pesticides.[1]

-

Corrosion Inhibitors: ZDDPs also function as corrosion inhibitors.[3]

Mechanism of ZDDP as an Anti-Wear Additive

The primary function of ZDDPs in lubricants is to form a protective "tribofilm" on metal surfaces under conditions of high pressure and shear stress. This film prevents direct metal-to-metal contact, thereby reducing wear. The formation of this film is a complex mechanochemical process.

The process begins with the adsorption of ZDDP molecules onto the metal surface. Under the high pressure and shear stress experienced in boundary lubrication regimes, the ZDDP molecules decompose. This decomposition is a stress-promoted thermal activation process. The decomposition products then react with the metal surface and polymerize to form a durable, amorphous glassy film composed of zinc, sulfur, and polyphosphates. This tribofilm is sacrificial and continuously reforms in areas of contact, providing ongoing protection against wear.

Conclusion

Dithiophosphates are a versatile class of compounds with well-established industrial applications and growing interest in other fields. Their properties are tunable by modifying the organic substituents, allowing for the design of molecules with specific characteristics for applications ranging from lubrication to agriculture and potentially drug delivery. A thorough understanding of their structure, chemical properties, and synthesis is crucial for the continued development and optimization of these important molecules.

References

- 1. Diethyl dithiophosphoric acid | CAS#:298-06-6 | Chemsrc [chemsrc.com]

- 2. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. o,o-diethyl thiophosphate potassium salt | C4H10KO3PS | CID 23664334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Table 4-2, Physical and Chemical Properties of Zinc and Selected Compoundsa - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

Core Synthesis Pathway: Reaction of Phosphorus Pentasulfide with Alcohols

An In-depth Technical Guide to the Synthesis of Dialkyldithiophosphoric Acids

For Researchers, Scientists, and Drug Development Professionals

Dialkyldithiophosphoric acids are a class of organophosphorus compounds with significant industrial applications, primarily as precursors to anti-wear and antioxidant additives in lubricants.[1][2] Their unique chemical properties also make them valuable reagents in organic synthesis and potential scaffolds in drug development. This technical guide provides a comprehensive overview of the core synthesis pathways for dialkyldithiophosphoric acids, complete with detailed experimental protocols, quantitative data, and process visualizations.

The most common and industrially practiced method for synthesizing dialkyldithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₂S₅), which exists as the tetramer P₄S₁₀, with four equivalents of an alcohol (ROH).[3][4][5] This exothermic reaction yields the desired dialkyldithiophosphoric acid and hydrogen sulfide (B99878) (H₂S) as a byproduct.[4]

The general reaction is as follows: P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S[4]

The properties of the final dialkyldithiophosphoric acid, such as its solubility, thermal stability, and hydrolytic stability, can be tailored by carefully selecting the alcohol used in the synthesis.[1][3] A wide variety of primary and secondary alcohols can be employed, allowing for fine-tuning of the lipophilicity of the resulting product.[1]

Variations and Improvements

While the fundamental reaction remains the same, several process improvements have been developed to enhance yield and purity. One such improvement involves conducting the reaction in the presence of a catalytic amount of a Lewis acid, such as zinc chloride, ferrous chloride, or stannous chloride.[6] Additionally, the presence of a fatty acid anhydride, like acetic anhydride, can further improve the yield and purity of the final product, especially when using technical grade dialkyldithiophosphoric acid which may contain impurities like excess alcohol and water.[6]

Continuous processes for industrial-scale production have also been developed. These methods often involve reacting the alcohol with a slurry of phosphorus pentasulfide in the dialkyldithiophosphoric acid product itself within a stirred tank reactor to better control the reaction.[7]

Alternative Synthesis Pathway: From Salts of Dithiophosphoric Acid

Dialkyldithiophosphoric acids can also be produced from their corresponding salts, such as ammonium (B1175870) or metal salts. This is typically achieved by treating the salt with a strong acid, which protonates the dithiophosphate anion to yield the free acid.[8][9] For instance, reacting ammonium-O,O-diethylthis compound with phosphoric acid results in the formation of O,O-diethyldithiophosphoric acid.[8] This method is often used for purification, where a crude acid is first converted to a salt which can be more easily purified, and then reverted to the pure acid.

Experimental Protocols

Below are detailed methodologies for key synthesis experiments.

Protocol 1: General Laboratory Synthesis of Dialkyldithiophosphoric Acid

This protocol outlines a common laboratory-scale synthesis of a dialkyldithiophosphoric acid.

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

Desired alcohol (e.g., isopropanol, 2-ethylhexanol)

-

Inert solvent (e.g., toluene)

-

Reaction flask with a reflux condenser and nitrogen inlet

-

Stirring apparatus and heating mantle

-

Ice bath[3]

Methodology:

-

Charge a reaction flask with phosphorus pentasulfide (1 molar equivalent) and an inert solvent like toluene (B28343) under a nitrogen atmosphere.[3]

-

Slowly add the desired alcohol (4 molar equivalents) to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.[3]

-

After the alcohol addition is complete, heat the mixture to a specific temperature (e.g., 80-90°C) and maintain it for several hours (typically 2-12 hours) to ensure the reaction proceeds to completion.[3]

-

Monitor the reaction progress using techniques such as ³¹P NMR spectroscopy.[3]

-

Once the reaction is complete, cool the mixture. The resulting solution of dialkyldithiophosphoric acid in the solvent can often be used directly in subsequent steps, such as neutralization with a metal oxide.[3]

Protocol 2: Synthesis of O,O-Diethyl Dithiophosphoric Acid

This protocol provides a specific example for the synthesis of O,O-diethyl dithiophosphoric acid.

Materials:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Absolute ethanol (B145695) (EtOH)

-

Toluene (optional)

-

Reaction flask with a reflux condenser and a gas outlet

-

Stirring apparatus

-

Heating mantle[10]

Procedure:

-

In a well-ventilated fume hood, charge the reaction flask with absolute ethanol.

-

While stirring, slowly and portion-wise add phosphorus pentasulfide. The reaction is exothermic and will generate hydrogen sulfide gas, which must be safely vented or trapped.

-

After the addition is complete, the reaction mixture can be gently heated to ensure completion.[10]

Protocol 3: Continuous Process for Dialkyldithiophosphoric Acid Manufacture

This protocol describes a continuous manufacturing process.

Methodology:

-

Introduce a "heel" of the dialkyldithiophosphoric acid product into a tank reactor.

-

Introduce phosphorus pentasulfide at a volume ratio of approximately 1:3 to the dialkyldithiophosphoric acid.

-

Continuously feed the lower alkyl alcohol (e.g., methanol) into the reactor.

-

Continuously or intermittently feed solid P₄S₁₀ into the reactor to maintain the proper concentration, often controlled by a solid concentration or density indicator.

-

Maintain the reaction temperature between 20°C and 65°C.

-

The residence time of the reactants is typically between 2 to 12 hours.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis pathways.

| Parameter | Value | Reactants | Reference |

| Molar Ratio (Alcohol:P₂S₅) | 4:1 | Aliphatic alcohols, P₂S₅ | [11] |

| Reaction Temperature | 170°F (approx. 77°C) | Primary amyl alcohols, isobutyl alcohol, P₂S₅ | [11] |

| Reaction Time | ~4 hours | Primary amyl alcohols, isobutyl alcohol, P₂S₅ | [11] |

| Yield (O,O-diethyldithiophosphoric acid) | 94.9% | Ethanol, P₂S₅, tetrabutylphosphonium (B1682233) bromide catalyst | [12] |

| Yield (O,O-di-n-octyldithiophosphoric acid) | 97.7% | n-octanol, P₂S₅, tetrabutylphosphonium bromide catalyst | [12] |

| Yield (O,O-diethylester) | 98.2% | Ammonium-O,O-diethylthis compound, 75% phosphoric acid | [8] |

| Continuous Process Temperature | 20°C to 65°C | Lower alkyl alcohol, P₂S₅ | [7] |

| Continuous Process Residence Time | 2 to 12 hours | Lower alkyl alcohol, P₂S₅ | [7] |

Visualizations

The following diagrams illustrate the core synthesis pathway and a typical experimental workflow.

Caption: Core synthesis pathway for dialkyldithiophosphoric acids.

Caption: General experimental workflow for laboratory synthesis.

References

- 1. sciensage.info [sciensage.info]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 5. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 6. US4283335A - Process for producing dialkyl dithiophosphoric acid esters - Google Patents [patents.google.com]

- 7. US4173603A - Method for the manufacture of dialkyl dithiophosphoric acid and dialkyl phosphorochloridothionate - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. US4020129A - Production of dithiophosphoric acid-O,O-diesters - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. US3426054A - Preparation of metal dialkyl dithiophosphates - Google Patents [patents.google.com]

- 12. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Coordination Chemistry of Dithiophosphate Ligands with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of dithiophosphate ligands with transition metals. It covers the synthesis of these ligands and their metal complexes, their structural and spectroscopic characterization, and their primary applications. Detailed experimental protocols and structured data tables are included to facilitate understanding and further research in fields ranging from materials science to drug development.

Introduction to this compound Ligands

This compound ligands, with the general formula (RO)₂PS₂⁻, are a significant class of sulfur-donating ligands renowned for their ability to form stable complexes with a wide array of transition metals.[1][2] These ligands are classified as "soft" ligands according to Hard and Soft Acids and Bases (HSAB) theory, predisposing them to coordinate readily with soft or borderline metal centers.[3][4] In the Covalent Bond Classification method, they are considered L-X type ligands, denoting their ability to donate a lone pair (L-type) and accept a covalent bond from the metal (X-type).[3] The versatility of dithiophosphates stems from the tunability of the 'R' group (alkyl or aryl), which influences the steric and electronic properties of the resulting metal complexes.[1][5]

Synthesis of Ligands and Metal Complexes

The synthesis of transition metal this compound complexes is a well-established, multi-step process that begins with the preparation of the dithiophosphoric acid.

2.1. Synthesis of Dithiophosphoric Acids

The primary method for synthesizing dialkyldithiophosphoric acids involves the alcoholysis of phosphorus pentasulfide (P₄S₁₀).[3][6] The reaction is typically carried out by heating a mixture of the appropriate alcohol (ROH) with P₄S₁₀.

-

General Reaction: P₄S₁₀ + 8 ROH → 4 (RO)₂PS₂H + 2 H₂S[3]

The resulting dithiophosphoric acid is often used directly or is converted to a more stable salt (e.g., sodium, potassium, or ammonium (B1175870) salt) by neutralization with a base.[1]

2.2. Synthesis of Transition Metal this compound Complexes

Transition metal this compound complexes can be synthesized through several routes:

-

Reaction with Metal Halides, Oxides, or Acetates: The dithiophosphoric acid readily reacts with various metal salts, displacing the anion and forming the metal this compound complex.[3]

-

Salt Metathesis Reactions: A more common and often cleaner method involves the reaction of an alkali metal or ammonium this compound salt with a transition metal halide.[3]

-

Example: 2 NH₄[S₂P(OC₂H₅)₂] + NiCl₂·(H₂O)₆ → Ni[S₂P(OC₂H₅)₂]₂ + 2 NH₄Cl + 6 H₂O[3]

-

-

Oxidative Addition: this compound complexes can also be prepared via the oxidative addition of the disulfide form of the ligand, [S₂P(OR)₂]₂, to a low-valent metal center.[3]

-

Example: [S₂P(OC₂H₅)₂]₂ + Ni(P(OC₆H₅)₃)₄ → Ni(S₂P(OC₂H₅)₂)₂ + 4 P(OC₆H₅)₃[3]

-

Caption: General synthesis pathway for transition metal this compound complexes.

Structural Properties and Coordination Modes

The structural diversity of metal this compound complexes is a key aspect of their chemistry, influenced by the metal ion's identity, its oxidation state, and the steric bulk of the ligand's R groups.[1] These complexes typically feature four-membered chelate rings formed by the two sulfur donor atoms and the metal center.[4]

The most common coordination modes are:

-

Monometallic Bidentate (Chelating): The ligand coordinates to a single metal center through both sulfur atoms, forming a stable four-membered ring. This is the most prevalent mode, leading to square planar (e.g., Ni(II)) or tetrahedral (e.g., Zn(II)) geometries in M[S₂P(OR)₂]₂ complexes.[1]

-

Bimetallic Bidentate (Bridging): The ligand bridges two metal centers, with each sulfur atom coordinating to a different metal. This mode can lead to the formation of dimeric or polymeric structures.

Caption: Common coordination modes of this compound ligands with metal centers.

Data Presentation: Structural Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise geometric parameters of these complexes. The data reveals trends in bond lengths and angles that are critical for understanding their reactivity and properties.

Table 1: Representative Structural Data for Transition Metal this compound Complexes

| Complex | Metal Ion | Coordination Geometry | M-S Bond Lengths (Å) | S-M-S Angle (°) | P-S Bond Lengths (Å) | S-P-S Angle (°) | Reference |

|---|---|---|---|---|---|---|---|

| [Ni{S₂P(OEt)₂}₂] | Ni(II) | Square Planar | 2.215, 2.221 | 88.5 | 1.980, 1.985 | 103.2 | [1] |

| [Zn{S₂P(OⁱPr)₂}₂] | Zn(II) | Tetrahedral | 2.34-2.43 | ~105-115 | 1.97-1.99 | ~110-117 | [1] |

| [Cr{S₂P(OEt)₂}₃] | Cr(III) | Distorted Octahedral | 2.42-2.45 | ~84-88 | 1.98-2.00 | ~104-106 |[3] |

Data is illustrative and compiled from typical values found in the literature.

Experimental Protocols

5.1. Protocol for Synthesis of Ammonium Diethylthis compound

This protocol is adapted from standard literature procedures.[3]

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (to handle H₂S evolution).

-

Reagents: Charge the flask with phosphorus pentasulfide (P₄S₁₀, 1.0 mol). Add absolute ethanol (B145695) (8.0 mol) to the dropping funnel.

-

Reaction: Cool the flask in an ice bath. Add the ethanol dropwise to the stirred P₄S₁₀ slurry over 2-3 hours. The reaction is exothermic.

-

Heating: After the addition is complete, slowly warm the mixture to 60-70°C and maintain for 1 hour to ensure the reaction goes to completion.

-

Neutralization: Cool the resulting diethyldithiophosphoric acid mixture to room temperature. Slowly add a concentrated aqueous solution of ammonium hydroxide (B78521) (NH₄OH) with vigorous stirring until the solution is neutral to slightly basic (pH 7-8).

-

Isolation: The ammonium diethylthis compound salt will often crystallize upon cooling. Filter the solid product, wash with cold ethanol or diethyl ether, and dry under vacuum.

5.2. Protocol for Synthesis of Bis(diethyldithiophosphato)nickel(II)

This protocol is a typical salt metathesis reaction.[3]

-

Dissolution: Dissolve ammonium diethylthis compound (2.0 mmol) in 20 mL of deionized water in a beaker. In a separate beaker, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.0 mmol) in 10 mL of deionized water.

-

Precipitation: Slowly add the nickel chloride solution to the stirred this compound solution. A precipitate will form immediately.

-

Digestion: Gently heat the mixture to ~50°C and stir for 30 minutes to encourage particle growth.

-

Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the product sequentially with deionized water (to remove NH₄Cl) and then with a small amount of cold ethanol. Dry the purple solid product in a desiccator or under vacuum.

5.3. Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the complex by slow evaporation of a solution in a suitable organic solvent (e.g., dichloromethane, chloroform, or toluene) or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100-150 K to minimize thermal motion).

-

Structure Solution and Refinement: Process the collected data to determine the unit cell and space group.[1] Solve the crystal structure using direct or Patterson methods and refine it using full-matrix least-squares on F².[1] Anisotropic refinement is typically applied to all non-hydrogen atoms.

Caption: A typical experimental workflow for synthesis and characterization.

Spectroscopic Characterization

While X-ray crystallography provides definitive structural data, various spectroscopic techniques are routinely used for characterization, especially in solution.

-

Infrared (IR) Spectroscopy: IR spectra of metal dithiophosphates show characteristic bands for P-S, P-O, and C-H vibrations. The ν(P=S) and ν(P-S) stretching frequencies, typically found in the 700-500 cm⁻¹ range, are sensitive to the coordination mode. Coordination to a metal center generally leads to a shift in these frequencies compared to the free ligand salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative. The phosphorus nucleus in this compound complexes is significantly deshielded, with chemical shifts (δ) typically appearing in the range of 80-120 ppm. The exact chemical shift can provide insights into the coordination environment and the nature of the R groups. ¹H and ¹³C NMR are used to confirm the structure of the organic substituents.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal this compound complexes are dominated by ligand-to-metal charge transfer (LMCT) bands in the UV region. For complexes with d-d transitions (e.g., Ni(II), Cr(III)), weaker absorption bands appear in the visible region, and their positions are indicative of the coordination geometry (e.g., square planar vs. octahedral).

Applications

The unique properties of transition metal dithiophosphates have led to their use in several important industrial applications.

-

Lubricant Additives: Zinc dialkyldithiophosphates (ZDDPs) are extensively used as anti-wear and antioxidant additives in motor oils.[6][7] They form a protective tribofilm on metal surfaces under high pressure and temperature, preventing direct metal-to-metal contact.

-

Froth Flotation: Dithiophosphates serve as collectors in the mining industry for the froth flotation of sulfide (B99878) minerals, particularly those of copper and lead.[3][8] They selectively adsorb onto the mineral surface, rendering it hydrophobic.

-

Nanoparticle Precursors: These complexes can be used as single-source precursors for the synthesis of metal sulfide nanoparticles due to the presence of both the metal and sulfur in one molecule.[9]

-

Catalysis: Some transition metal dithiophosphates have been investigated as catalysts or pre-catalysts for polymerization reactions.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. Transition metal this compound complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Zinc this compound - Wikipedia [en.wikipedia.org]

- 7. tribomat.net [tribomat.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Hydrolysis Kinetics and Mechanisms of Dithiophosphates in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanisms of dithiophosphates in aqueous solutions. Dithiophosphates are a class of organophosphorus compounds with diverse applications, including as pesticides, lubricant additives, and, more recently, as hydrogen sulfide (B99878) (H₂S) donors in drug development. Understanding their stability and degradation pathways in aqueous environments is crucial for assessing their environmental fate, optimizing their performance in various applications, and designing novel therapeutic agents with controlled H₂S release profiles.

Hydrolysis Kinetics of Dithiophosphates

The hydrolysis of dithiophosphates is a critical parameter influencing their efficacy and environmental persistence. The rate of hydrolysis is significantly affected by the chemical structure of the dithiophosphate, temperature, and the pH of the aqueous solution.

Influence of Chemical Structure

The structure of the alkyl or aryl groups attached to the this compound moiety has a profound impact on the rate of hydrolysis. Generally, the stability of dithiophosphates follows the order: primary > secondary > aryl.[1] For instance, dithiophosphates synthesized from tertiary alcohols hydrolyze significantly faster than those derived from primary or secondary alcohols.[2] One study reported that a this compound synthesized from tert-butanol (B103910) hydrolyzed 13,750 times faster than the analog synthesized from n-butanol.[3][4]

Disulfidedithiophosphates have been found to hydrolyze much more rapidly than their corresponding dialkoxythis compound counterparts.[2] The substitution of sulfur for oxygen in the ester linkage can also influence the hydrolysis rate. For example, a this compound synthesized from a primary thiol was observed to hydrolyze 230 times faster than its primary alcohol analog.[3]

Quantitative Hydrolysis Data

The following tables summarize the pseudo-first-order rate constants (k), half-lives (t₁/₂), and time to complete hydrolysis for a series of dithiophosphates at different temperatures. This data, primarily from studies on H₂S-releasing dithiophosphates, highlights the vast differences in stability based on their chemical structure.[2][3]

Table 1: Hydrolysis Kinetic Data for Various Dithiophosphates at 85 °C in 90% H₂O/D₂O

| Compound | R Group | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) | Time to Complete Hydrolysis (days) |

| 1 | n-Butyl | 6.9 x 10⁻⁴ | 1000 | >90 |

| 2 | sec-Butyl | 1.2 x 10⁻³ | 580 | >90 |

| 3 | Isobutyl | 7.5 x 10⁻⁴ | 920 | >90 |

| 4 | Neopentyl | 2.1 x 10⁻³ | 330 | 60 |

| 6 | 4-Ethylphenyl | 5.5 x 10⁻³ | 130 | 60 |

| 10 | n-Butylthio | 0.16 | 4.3 | 2 |

| 13 | Phenylthio | 1.6 x 10⁻² | 43 | 21 |

| 14 | (CH₂)₂S(CH₂)₂ | 14.1 | 0.049 | <0.1 |

Data sourced from Brown et al., 2021.[3]

Table 2: Hydrolysis Kinetic Data for Selected Dithiophosphates at Room Temperature (23-25 °C) in 90% H₂O/D₂O

| Compound | R Group | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) | Time to Complete Hydrolysis (days) |

| 8 | tert-Butyl | 3.6 x 10⁻³ | 190 | 30 |

| 14 | (CH₂)₂S(CH₂)₂ | 1.1 x 10⁻² | 63 | 13 |

Data sourced from Brown et al., 2021.[2]

Mechanisms of this compound Hydrolysis

The hydrolysis of dithiophosphates can proceed through different mechanisms depending on the pH of the solution and the structure of the molecule. The reaction generally involves the nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus atom or the α-carbon of the alkyl group.

General Hydrolysis Pathway

In many cases, the initial step of this compound hydrolysis in aqueous solution is the release of hydrogen sulfide (H₂S), leading to the formation of an oxo intermediate. This intermediate subsequently hydrolyzes further to ultimately yield phosphoric acid.[3]

Figure 1: General hydrolysis pathway of dithiophosphates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of dithiophosphates can be initiated by the protonation of one of the sulfur atoms, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction likely proceeds through an Sₙ2-like mechanism at the phosphorus center. For certain structures, particularly those with tertiary alkyl groups, an A-1 (Sₙ1-like) mechanism involving the formation of a stable carbocation through C-O bond cleavage may occur.

Figure 2: Simplified acid-catalyzed hydrolysis mechanism.

Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate transition state or intermediate, which then breaks down to the hydrolysis products. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis and typically favors cleavage of the P-S or P-O bond. The reaction is often irreversible as the resulting acidic species are deprotonated by the base.

Figure 3: Simplified base-catalyzed hydrolysis mechanism.

Experimental Protocols for Studying Hydrolysis Kinetics

Several analytical techniques can be employed to monitor the hydrolysis of dithiophosphates. The choice of method depends on the specific compound, the desired sensitivity, and the available instrumentation.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the hydrolysis of phosphorus-containing compounds as it allows for the direct observation and quantification of the parent this compound and its phosphorus-containing degradation products.[3]

Methodology:

-

Sample Preparation: Dissolve a known concentration of the this compound (e.g., 50 mM) in a deuterated solvent mixture, typically 90% H₂O/D₂O, in an NMR tube.[2][3]

-

Incubation: Place the NMR tube in a temperature-controlled environment, such as an oil bath, set to the desired hydrolysis temperature (e.g., 85 °C for accelerated studies).[2][3]

-

Data Acquisition: At regular time intervals, remove the NMR tube from the heat source, cool it to room temperature, and acquire a ³¹P NMR spectrum.

-

Data Analysis: Integrate the signals corresponding to the this compound and its hydrolysis products. The decrease in the integral of the parent compound's signal over time is used to calculate the pseudo-first-order rate constant. The hydrolysis is considered complete when the signal for the this compound is no longer detectable.[2]

Figure 4: Experimental workflow for ³¹P NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying dithiophosphates and their more polar hydrolysis products. A reverse-phase C18 column is commonly used.

Methodology:

-

Reaction Setup: Prepare an aqueous solution of the this compound in a suitable buffer to maintain a constant pH. The reaction can be carried out in a temperature-controlled water bath.

-

Sample Collection: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction, if necessary (e.g., by rapid cooling or pH adjustment).

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). The gradient or isocratic elution will depend on the specific compounds being separated.

-

Detection: UV detector set at a wavelength where the this compound or its products absorb (e.g., 219 nm for some organophosphates).

-

-

Quantification: Create a calibration curve using standards of the parent this compound. The concentration of the this compound at each time point is determined from the peak area, and this data is used to calculate the hydrolysis rate constant.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile hydrolysis products. For non-volatile dithiophosphates, a derivatization step is often required to increase their volatility.

Methodology:

-

Reaction and Sampling: Follow the same procedure as for HPLC to conduct the hydrolysis reaction and collect samples over time.

-

Sample Preparation:

-

Extraction: Extract the this compound and its degradation products from the aqueous sample using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Derivatization (if necessary): For polar and non-volatile analytes, a derivatization step is crucial. Common derivatizing agents for organophosphates include silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide).

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: Splitless injection is typically used for trace analysis.

-

Temperature Program: An oven temperature program is used to separate the compounds based on their boiling points.

-

Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer can be operated in full scan mode for identification of unknown products or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.

-

-

Data Analysis: Identify the degradation products based on their mass spectra and retention times. Quantify the parent this compound using a calibration curve to determine the hydrolysis kinetics.

Conclusion

The hydrolysis of dithiophosphates is a complex process governed by a multitude of factors, most notably the compound's inherent chemical structure, the ambient temperature, and the pH of the aqueous environment. A thorough understanding of the kinetics and mechanisms of this degradation is paramount for professionals in fields ranging from environmental science to drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the stability of dithiophosphates and to design molecules with tailored degradation profiles for specific applications. The continued study of this compound hydrolysis will undoubtedly lead to the development of more effective and environmentally benign chemical technologies and novel therapeutic agents.

References

- 1. web.viu.ca [web.viu.ca]

- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Ligand Properties of Dithiophosphates in Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dithiophosphate Ligands

Classified as L-X type ligands in the Covalent Bond Classification method, dithiophosphates are considered three-electron donors in conventional electron counting.[1] According to Hard and Soft Acid and Base (HSAB) theory, they are classified as soft ligands, predisposing them to coordinate preferentially with soft or borderline metal ions.[1][2] The substituents (R groups) on the oxygen atoms can be varied, typically alkyl or aryl groups, allowing for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the solubility, stability, and reactivity of the resulting metal complexes.[4][5]

Synthesis of this compound Ligands and Metal Complexes

The synthesis of this compound ligands is most commonly achieved through the reaction of phosphorus pentasulfide (P₄S₁₀) with an appropriate alcohol or phenol.[1][4][6] The resulting dithiophosphoric acid can then be reacted with a metal salt to form the desired complex.

A widely used alternative involves the in-situ formation of an ammonium (B1175870) or alkali metal salt of the dithiophosphoric acid, which is then used in a salt metathesis reaction with a metal halide or acetate.[1] Homoleptic complexes, containing only this compound ligands, with general formulas M[S₂P(OR)₂]₂, M[S₂P(OR)₂]₃, and M[S₂P(OR)₂]₄ are commonly synthesized.[1][7]

Coordination Chemistry and Bonding Characteristics

This compound ligands exhibit diverse coordination behavior, capable of acting as monodentate, bidentate chelating, or bridging ligands.[2] The most prevalent coordination mode is bidentate, forming a four-membered M-S-P-S chelate ring.[2] This versatile coordination ability allows for the formation of a wide range of molecular architectures, from simple mononuclear complexes to polynuclear clusters and coordination polymers.[1][8]

The bonding in metal this compound complexes is characterized by the interaction between the soft sulfur donor atoms of the ligand and the metal center. The nature of the metal-sulfur bond can be tuned by the electronic properties of the R groups on the ligand. Electron-donating R groups increase the electron density on the sulfur atoms, leading to stronger coordination to the metal center.

Quantitative Data on this compound Complexes

The structural parameters of metal this compound complexes are crucial for understanding their reactivity and potential applications. The following tables summarize key quantitative data for selected complexes.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Transition Metal this compound Complexes

| Complex | M-S (Å) | P-S (Å) | S-P-S (°) | S-M-S (°) | Reference |

| Ni[S₂P(OCH₃)₂]₂ | 2.22 | 1.98 | 103 | 88 | [7] |

| Zn[S₂P(OEt)₂]₂ | 2.469 (avg) | - | - | - | [9] |

| Pd[S₂P(OEt)₂]₂ | - | - | - | - | [4] |

| Pt[S₂P(OEt)₂]₂ | - | - | - | - | [7] |

| Ag₆{S₂P(O-i-C₃H₇)₂}₆ | - | - | - | - | [10] |

Table 2: Stability Constants (log β) for Selected Nickel(II) this compound and Related Complexes

| Ligand | log β₁ | log β₂ | log β₃ | Reference |

| This compound | - | - | - | [11] |

| Adenine | 2.75 | 5.15 | 7.23 | [12] |

| L-Aspartic Acid | 6.55 | 11.95 | - | [12] |

| L-Glutamic Acid | 5.65 | 10.35 | 13.95 | [12] |

Experimental Protocols

General Synthesis of O,O-Dialkyl Dithiophosphoric Acid

This protocol describes a common laboratory-scale synthesis of a dithiophosphoric acid, the precursor to various this compound salts and esters.[13]

Materials:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Absolute ethanol (B145695) (EtOH)

-

Toluene (B28343) (optional)

-

Reaction flask with reflux condenser and gas outlet

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a well-ventilated fume hood, charge the reaction flask with absolute ethanol.

-

While stirring, slowly and portion-wise add phosphorus pentasulfide to the ethanol. Caution: The reaction is exothermic and generates hydrogen sulfide (B99878) (H₂S) gas, which is toxic and must be properly scrubbed.

-

The reaction temperature is typically maintained between 60°C and 80°C. For less reactive alcohols, toluene can be used as a solvent to achieve a higher reaction temperature (around 110°C).

-

Continue the reaction with vigorous stirring until the evolution of hydrogen sulfide ceases, which may take several hours.

-

The resulting O,O-diethyl dithiophosphoric acid can be used directly for the synthesis of metal complexes or converted to its ammonium or sodium salt for better stability and handling.

Synthesis of a Nickel(II) Bis(O,O-diethylthis compound) Complex

This protocol outlines the synthesis of a typical transition metal this compound complex via a salt metathesis reaction.[1]

Materials:

-

Ammonium O,O-diethylthis compound

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Deionized water

-

Ethanol

-

Beakers

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare an aqueous solution of ammonium O,O-diethylthis compound.

-

Prepare an aqueous solution of nickel(II) chloride hexahydrate.

-

Slowly add the nickel(II) chloride solution to the ammonium this compound solution with constant stirring.

-

A precipitate of the nickel(II) bis(O,O-diethylthis compound) complex will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration, wash with water and then a small amount of cold ethanol.

-

Dry the product under vacuum.

Characterization by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing this compound complexes due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[8][14][15]

Sample Preparation:

-

Dissolve a small amount of the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Instrument Parameters (Example):

-

Spectrometer: 400 MHz

-

Nucleus: ³¹P

-

Reference: 85% H₃PO₄ (external or internal)

-

Pulse sequence: Standard single-pulse experiment

-

Relaxation delay: Sufficiently long to ensure full relaxation of the phosphorus nuclei for quantitative analysis.

The chemical shift (δ) of the ³¹P nucleus provides information about the electronic environment of the phosphorus atom and can be used to identify the formation of the complex and any structural changes.

Characterization by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound complexes.[16][17][18]

Procedure:

-

Crystal Growth: Grow single crystals of the complex of suitable size and quality. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using various computational methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Applications in Drug Development

The unique properties of dithiophosphates have led to their exploration in the field of drug development, particularly as prodrugs and enzyme inhibitors.

Dithiophosphates as Prodrugs

A significant challenge in drug design is the delivery of therapeutic agents across biological membranes. The anionic nature of phosphate (B84403) and phosphonate (B1237965) groups at physiological pH can hinder their passive diffusion into cells.[19][20] The this compound moiety can be used to mask these charged groups, creating a more lipophilic prodrug that can more readily cross cell membranes.[21][22] Once inside the cell, the this compound group can be cleaved by cellular enzymes, such as phosphatases, to release the active drug.[22]

Dithiophosphates as Enzyme Inhibitors

The ability of dithiophosphates to chelate metal ions is key to their potential as enzyme inhibitors. Many enzymes, such as matrix metalloproteinases (MMPs), contain a metal ion (typically zinc) in their active site that is essential for their catalytic activity.[23][24] this compound-containing molecules can bind to this metal ion, displacing water or other essential ligands and thereby inhibiting the enzyme's function.[25] The dysregulation of MMPs is implicated in various diseases, including cancer and inflammatory disorders, making them important therapeutic targets.[26][27]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound complexes.

Caption: Mechanism of action for a this compound-based prodrug.

Caption: Signaling pathway illustrating the inhibition of Matrix Metalloproteinases (MMPs) by dithiophosphates.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [rjsvd.com]

- 7. Transition metal this compound complex - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Synthesis and structures of Zn(C6H12OS2)2(ClO4)2 and Zn(C3H6NS2)2(C3H4N2)--model compounds for the Zn sites in RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Potent mechanism-based inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. Recent insights into natural product inhibitors of matrix metalloproteinases - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 27. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organo-dithiophosphorus Compounds: Classification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of organo-dithiophosphorus compounds, a significant class of organophosphorus compounds with diverse applications. This document details their classification, synthesis, and characterization, with a focus on providing practical experimental protocols and quantitative data to support research and development efforts.

Classification of Organo-dithiophosphorus Compounds

Organo-dithiophosphorus compounds are characterized by the presence of a phosphorus atom bonded to two sulfur atoms and two organic moieties. They are a subclass of organothiophosphates.[1] The classification of these compounds is primarily based on the nature of the organic groups attached to the phosphorus atom.

The general structure can be represented as (R¹O)(R²O)P(S)SH or its corresponding salts and esters. Variations in the "R" groups lead to a wide array of compounds with different properties and applications. A hierarchical classification is presented below.

Dithiophosphoric Acids ((RO)₂P(S)SH): These are the parent compounds, often synthesized by the reaction of phosphorus pentasulfide with alcohols or phenols. They are acidic and serve as precursors for other derivatives.[1]

This compound Esters ((RO)₂P(S)SR'): These are formed by the reaction of dithiophosphoric acids with alkylating agents. They are often used as pesticides.

Metal Dithiophosphates (((RO)₂P(S)S)ₓM): These are salts formed by the reaction of dithiophosphoric acids with metal oxides, hydroxides, or salts. Zinc dialkyldithiophosphates (ZDDPs) are a prominent example, widely used as anti-wear additives in lubricating oils.[2]

Quantitative Data

The properties of organo-dithiophosphorus compounds vary significantly with their structure. The following tables summarize key quantitative data for a selection of these compounds.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | pKa | Solubility |

| O,O-Diethyl dithiophosphoric acid | 298-06-6 | C₄H₁₁O₂PS₂ | 2.58 | Insoluble in water |

| O,O-Dimethyl dithiophosphoric acid | 298-04-4 | C₂H₇O₂PS₂ | - | - |

| Dithiophosphoric acid | 15834-33-0 | H₃O₂PS₂ | - | Insoluble in water |

Acute Toxicity Data (LD₅₀)

The acute toxicity of organo-dithiophosphorus compounds is a critical consideration, particularly for those used as pesticides. The median lethal dose (LD₅₀) is a common measure of acute toxicity.[7]

| Common Name | CAS Number | Rat Oral LD₅₀ (mg/kg) | Rabbit Dermal LD₅₀ (mg/kg) |

| Acephate | 30560-19-1 | 1,030 – 1,447 | >10,250 |

| Azinphos-methyl | 86-50-0 | 4 | 150 – 200 (rat) |

| Chlorpyrifos | 2921-88-2 | 96 – 270 | 2,000 |

| Diazinon | 333-41-5 | 1,250 | 2,020 |

| Dimethoate | 60-51-5 | 235 | 400 |

| Disulfoton | 298-04-4 | 2 -12 | 3.6 – 15.9 |

| Ethoprop | 13194-48-4 | 61.5 | 2.4 |

| Fenamiphos | 22224-92-6 | 10.6 – 24.8 | 71.5 – 75.7 |

| Malathion | 121-75-5 | 5,500 | >2,000 |

| Methamidophos | 10265-92-6 | 13 (female only) | 122 |

| Methidathion | 950-37-8 | 25 – 44 | 200 |

| Methyl parathion | 298-00-0 | 6 | 45 |

| Naled | 300-76-5 | 191 | 360 |

| Oxydemeton-methyl | 301-12-2 | 50 | 1,350 |

| Phorate | 298-02-2 | 2 - 4 | 20 – 30 (guinea pig) |

| Phosmet | 732-11-6 | 147 – 316 | >4,640 |

| Profenofos | 41198-08-7 | 358 | 472 |

This table presents a selection of organophosphate pesticides, some of which are dithiophosphates or are metabolized to compounds that inhibit cholinesterase in a similar manner.[8]

Performance as Lubricant Additives

Zinc dialkyldithiophosphates (ZDDPs) are essential anti-wear additives in engine oils. Their performance is often evaluated by measuring the wear scar diameter (WSD) and the coefficient of friction (COF) in tribological tests.

| Additive | Concentration (wt%) | Wear Scar Diameter (mm) | Coefficient of Friction |

| Base Oil | 0 | - | - |

| ZDDP | 1.0 | 0.342 ± 0.008 | 0.119 ± 0.001 |

| ZDDP | 1.5 | 0.418 ± 0.059 | 0.0776 |

| ZDDP | 2.0 | - | 0.0630 |

| tWCO + ZDDP | 0.5 | - | 0.806 |

| tWCO + ZDDP | 1.0 | - | - |

| tWCO + ZDDP | 1.5 | - | 0.0776 |

| tWCO + ZDDP | 2.0 | - | 0.0630 |

| ZDDP in PAO oil | - | 1.03 x 10⁻⁴ mm³ (wear loss) | 0.108 |

| Ni nanoparticles in PAO oil | - | 4.89 x 10⁻⁵ mm³ (wear loss) | - |

Performance data can vary significantly based on the base oil, test conditions (load, speed, temperature), and the specific ZDDP structure (primary vs. secondary alkyl groups).[9][10][11][12]

Experimental Protocols

Synthesis of O,O'-Diethyl Dithiophosphoric Acid

This protocol describes the synthesis of a common dithiophosphoric acid.

Materials:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Absolute ethanol (B145695)

-

Toluene (B28343) (optional)

-

Reaction flask with reflux condenser and gas outlet

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a well-ventilated fume hood, add absolute ethanol to the reaction flask.

-

While stirring, slowly and portion-wise add phosphorus pentasulfide. The reaction is exothermic and will generate hydrogen sulfide (B99878) gas, which must be properly vented.

-

After the addition is complete, heat the mixture to reflux (the boiling point of ethanol, or toluene if used) and maintain for 2-4 hours.

-

Monitor the reaction by observing the dissolution of the solid phosphorus pentasulfide.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting O,O'-diethyl dithiophosphoric acid can be used directly for the synthesis of its salts or esters, or it can be purified by distillation under reduced pressure.[13]

Synthesis of Sodium O,O'-Diethyl this compound

This protocol details the conversion of the dithiophosphoric acid to its sodium salt.

Materials:

-

O,O'-Diethyl dithiophosphoric acid

-

Sodium hydroxide (B78521) (NaOH) solution

-

Stirring apparatus

-

Beaker

Procedure:

-

In a beaker, dissolve O,O'-diethyl dithiophosphoric acid in a suitable solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring.

-

The reaction is typically exothermic. Continue stirring until the reaction is complete, which can be monitored by a change in pH.

-

The sodium salt can be isolated by evaporation of the solvent.[13]

Characterization by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for the characterization of organo-dithiophosphorus compounds due to the 100% natural abundance of the ³¹P isotope and the wide chemical shift range.[14]

Sample Preparation:

-

Dissolve 10-20 mg of the organo-dithiophosphorus compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to an NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

Nucleus: ³¹P

-

Decoupling: ¹H decoupling is typically used to simplify the spectrum.

-

Reference: 85% H₃PO₄ (external standard, set to 0 ppm).

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 128 or more, depending on the sample concentration.

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

The chemical shift (δ) of the phosphorus signal is indicative of its chemical environment. For O,O'-dialkyl dithiophosphoric acids, the ³¹P chemical shift is typically in the range of +80 to +100 ppm.

Mechanism of Action: Acetylcholinesterase Inhibition

A primary application of many organo-dithiophosphorus compounds is as insecticides. Their mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE).[15]

AChE is crucial for the proper functioning of the nervous system, as it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.

The organo-dithiophosphorus compound (or its active metabolite) acts as an irreversible inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, rendering it inactive. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and death of the insect.[16]

This guide provides a foundational understanding of organo-dithiophosphorus compounds. Further research into specific derivatives will uncover more detailed properties and novel applications. The provided protocols and data serve as a starting point for researchers to explore this versatile class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorodithioic acid | H3O2PS2 | CID 152119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O,O-Diethyl this compound | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. vtpp.ento.vt.edu [vtpp.ento.vt.edu]

- 8. journals.flvc.org [journals.flvc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. cot.food.gov.uk [cot.food.gov.uk]

- 13. benchchem.com [benchchem.com]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Solubility characteristics of dithiophosphate salts in various solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of various dithiophosphate salts in a range of common solvents. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound compounds. The guide summarizes available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and explores the relevance of dithiophosphates in biological signaling pathways.

Introduction to this compound Salts

This compound salts are a class of organophosphorus compounds characterized by the presence of a this compound anion, [(RO)₂PS₂]⁻. The R group can be an alkyl or aryl moiety, leading to a wide variety of this compound compounds with diverse physicochemical properties. These salts have found applications in various industrial processes, including as flotation agents in mining and as additives in lubricants. In the context of life sciences and drug development, dithiophosphates are explored for their potential as enzyme inhibitors and as prodrug moieties to enhance the bioavailability of therapeutic agents.[1][2] Understanding the solubility of these salts is paramount for their effective formulation, delivery, and biological activity assessment.

Solubility Profile of this compound Salts

The solubility of this compound salts is influenced by several factors, including the nature of the cation (e.g., sodium, potassium, zinc), the structure of the organic substituents (R groups) on the phosphate (B84403) backbone, and the polarity of the solvent. While extensive quantitative solubility data across a wide array of solvents is not always readily available in the public domain, this section compiles the most current information from various sources.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for select this compound salts. It is important to note that this data is limited, and further experimental determination is often necessary for specific applications.

| This compound Salt | Solvent | Temperature (°C) | Solubility |

| Sodium O,O-diethyl this compound | Water | 20 | 1000 g/L[3][4] |

Qualitative Solubility Information

In the absence of precise quantitative data, qualitative descriptions provide valuable guidance for solvent selection.

| This compound Salt Category | Water Solubility | Organic Solvent Solubility |

| Alkali Metal Dithiophosphates (e.g., Sodium, Potassium salts) | Generally soluble. | Soluble in polar organic solvents such as ethanol, methanol (B129727), and acetone.[5][6] |

| Zinc Dialkyl Dithiophosphates (ZDDPs) | Generally insoluble or poorly soluble.[7][8] | Soluble in nonpolar organic solvents and hydrocarbon solvents.[7] |

| Transition Metal this compound Complexes | Generally insoluble. | Tend to be soluble in organic solvents, particularly when the alkyl groups are branched.[9] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a standardized procedure that can be adapted for various this compound salts and solvents.

Materials and Equipment

-

This compound salt of interest

-

Selected solvents (e.g., water, ethanol, methanol, acetone, nonpolar solvents)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, ICP-MS for metal-containing salts)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis of Solute Concentration:

-

Analyze the concentration of the this compound salt in the filtered supernatant using a validated analytical method.

-

Prepare a calibration curve using standard solutions of the this compound salt in the same solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Dithiophosphates in Biological Signaling Pathways

This compound and related thiophosphate compounds have garnered interest in drug development due to their ability to interact with biological systems, notably as enzyme inhibitors and as components of prodrugs designed to improve therapeutic delivery.[1][2][10][11]

Enzyme Inhibition

The structural similarity of the thiophosphate group to the phosphate group allows these compounds to act as competitive inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases.[2] By replacing a phosphate with a thiophosphate, the susceptibility to enzymatic cleavage can be altered, leading to prolonged inhibitory effects.

Role in the MAPK Signaling Pathway

Recent studies have indicated that certain this compound compounds can modulate cellular signaling pathways. For instance, diethyl this compound (DEDTP) has been shown to stimulate the activation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, JNK, and p38.[6] The MAPK pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. The ability of dithiophosphates to influence this pathway opens avenues for their investigation in therapeutic areas where MAPK signaling is dysregulated, such as in certain cancers.

Dithiophosphates as Prodrugs

A significant application of phosphate and thiophosphate chemistry in drug development is the formation of prodrugs.[10][11] Poorly soluble drugs can be chemically modified with a phosphate or this compound group to enhance their aqueous solubility and, consequently, their bioavailability. Once administered, these prodrugs can be enzymatically cleaved in the body to release the active parent drug. This strategy has been successfully employed for various classes of drugs.

Conclusion

The solubility of this compound salts is a critical parameter that dictates their utility in both industrial and biomedical applications. While quantitative solubility data remains sparse for many compounds in this class, qualitative trends provide a useful starting point for solvent selection. The standardized shake-flask method offers a reliable means of determining equilibrium solubility. Furthermore, the emerging roles of dithiophosphates in modulating key cellular signaling pathways and their application in prodrug strategies underscore their potential in future drug development endeavors. Further research into the quantitative solubility and biological interactions of a wider range of this compound salts is warranted to fully exploit their therapeutic potential.

References

- 1. This compound-Induced Redox Conversions of Reduced and Oxidized Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophosphate derivatives as inhibitors of tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 𝑂,𝑂-Diethyl thiophosphate, potassium salt (diethyl-D₁₀, 98%) 2 mg/mL in Methanol [lgcstandards.com]

- 4. sodium O,O-diethyl this compound CAS#: 3338-24-7 [m.chemicalbook.com]

- 5. Potassium diethyl this compound | 3454-66-8 | Benchchem [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. Zinc O,O-diisooctyl this compound | C32H68O4P2S4Zn | CID 22494421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Zinc this compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DLM-4852-20X-1.2 - ð,ð-Diethyl thiophosphate, potassium salt (diethyl-Dââ, 98%) 2 mg/mL in methanol [isotope.com]

- 10. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into the Electronic Structure of Dithiophosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of dithiophosphates, leveraging quantum chemical calculations to elucidate their properties and reactivity. Understanding these fundamental characteristics is crucial for applications ranging from the design of novel therapeutic agents to the development of advanced materials. This document details the computational methodologies, presents key quantitative data in a structured format, and visualizes complex relationships to facilitate a comprehensive understanding.

Introduction to Dithiophosphates and Computational Chemistry

Dithiophosphates are a class of organophosphorus compounds characterized by the presence of a PS₂ core. They and their metal complexes exhibit a wide range of biological activities and are utilized as ligands in coordination chemistry.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of these molecules at the atomic level.[2][3] These computational methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, providing insights that are often difficult to obtain through experimental means alone.[4][5]

This guide focuses on the application of DFT to understand the electronic properties of dithiophosphates, including their frontier molecular orbitals (HOMO and LUMO), charge distribution, and vibrational modes.

Methodologies and Protocols

A combination of experimental synthesis and computational analysis is typically employed to study dithiophosphates.

Experimental Protocol: Synthesis of Dithiophosphates and their Metal Complexes

The synthesis of dithiophosphoric acids and their subsequent conversion to metal complexes is a common starting point for many studies.

Protocol: General Synthesis of O,O-Dialkyl Dithiophosphoric Acid

-

Materials : Phosphorus pentasulfide (P₄S₁₀), an absolute alcohol (e.g., ethanol), and an appropriate solvent like toluene.[6][7]

-

Procedure : In a well-ventilated fume hood, the alcohol is placed in a reaction flask equipped with a reflux condenser.[6]

-

Phosphorus pentasulfide is added slowly to the alcohol. The reaction is often exothermic.[7]

-

The mixture is then heated and stirred, for instance at 90 °C for 12 hours, to drive the reaction to completion.[7][8]

-

The resulting crude dithiophosphoric acid can be purified, for example, by flash chromatography.[7]

Protocol: Synthesis of a Metal-Dithiophosphate Complex (e.g., Nickel(II))

-

Preparation of Ligand Salt : The synthesized dithiophosphoric acid is often converted to a more stable salt, such as an ammonium (B1175870) salt, by reacting it with an excess of a base like triethylamine (B128534) or by preparing an ammonium salt solution.[2][6]

-

Reaction with Metal Salt : A solution of a metal salt (e.g., nickel(II) chloride) is added dropwise to the stirred solution of the this compound salt.[6]

-

Precipitation and Isolation : The metal this compound complex, being insoluble, will precipitate out of the solution.[6]

-

Purification : The precipitate is collected by filtration, washed with a suitable solvent to remove byproducts, and then dried.[6]

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for elucidating the electronic structure of molecules.[9] A typical workflow for such calculations on this compound systems is outlined below.

Computational Workflow

Caption: A typical workflow for DFT calculations on dithiophosphates.

-

Structure Preparation : The initial 3D structure of the this compound molecule is drawn using molecular modeling software.[10]

-

Method Selection : A DFT functional and basis set are chosen. The B3LYP functional with the 6-31G(d) basis set is a common choice that provides a good balance between accuracy and computational cost for such systems.[2][3]

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation.[5]

-

Frequency Analysis : Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and for comparison with experimental IR spectra.[11]

-

Property Calculations : Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as molecular orbital energies (HOMO, LUMO) and atomic charges.[12]

Quantitative Data from Quantum Chemical Calculations

The following tables summarize key quantitative data derived from DFT calculations on a representative this compound, O,O-diethyl this compound. These values provide insight into the molecule's reactivity and electronic nature.

Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure and ab initio/DFT calculations of a derivative of dithiophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 5. hpc.lsu.edu [hpc.lsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. i.riken.jp [i.riken.jp]

- 10. youtube.com [youtube.com]

- 11. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Historical development of dithiophosphates in industrial chemistry

An in-depth exploration of the historical development, synthesis, and application of dithiophosphates in industrial chemistry, tailored for researchers, scientists, and drug development professionals.

The advent of dithiophosphates in the early 20th century marked a significant milestone in industrial chemistry, with their unique properties paving the way for widespread use as highly effective lubricant additives and mineral flotation collectors. This guide delves into the historical progression of these versatile organophosphorus compounds, detailing their synthesis, mechanisms of action, and the key experimental protocols used to evaluate their performance.

Historical Development

The journey of dithiophosphates began with early 20th-century explorations into organophosphorus chemistry. Their first major industrial application emerged in 1925 as flotation agents in the mining industry.[1] By the late 1930s and early 1940s, a new class of dithiophosphates, zinc dialkyldithiophosphates (ZDDPs), were being patented for their antioxidant and anti-corrosion properties in engine oils.[2] A pivotal moment came in the 1950s when the exceptional anti-wear properties of ZDDPs were discovered, leading to their widespread and enduring use in virtually all engine lubricants.[2]

Core Synthesis

The fundamental synthesis of dithiophosphates has remained largely consistent since its inception. The process involves the reaction of phosphorus pentasulfide (P₂S₅) with alcohols or phenols to produce a dithiophosphoric acid. This acid can then be neutralized with a metal oxide, most commonly zinc oxide, to form the corresponding metal dithiophosphate salt, such as ZDDP.[2]